4-Isobutyl-2-methylpyrimidine-5-carboxylic acid
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Overview
Description
4-Isobutyl-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isobutyl group at position 4, a methyl group at position 2, and a carboxylic acid group at position 5 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutyl-2-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes and amines followed by cyclization and functional group modifications. For instance, the reaction between 2-methyl-4-isobutylpyrimidine and a suitable carboxylating agent under controlled conditions can yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutyl-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield oxidized derivatives such as carboxylates.
- Reduction can produce alcohols or other reduced forms.
- Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
4-Isobutyl-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-isobutyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid: Similar structure but with different substitution pattern.
4-Isobutyl-2-methylpyrimidine-3-carboxylic acid: Similar structure with carboxylic acid group at position 3.
Uniqueness: 4-Isobutyl-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group at position 4 and the carboxylic acid group at position 5 provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)4-9-8(10(13)14)5-11-7(3)12-9/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
VGHOIAWFUXIKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)CC(C)C)C(=O)O |
Origin of Product |
United States |
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